molecular formula C6H5ClF2N2 B13020448 2-Chloro-4-(difluoromethyl)pyridin-3-amine

2-Chloro-4-(difluoromethyl)pyridin-3-amine

Cat. No.: B13020448
M. Wt: 178.57 g/mol
InChI Key: YMXXDHWWDHXNMY-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)pyridin-3-amine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, a difluoromethyl (-CF₂H) group at position 4, and an amine (-NH₂) group at position 3 on the pyridine ring. This compound’s structural features make it a versatile intermediate in medicinal chemistry and agrochemical research, where halogenated pyridines are often leveraged for their electronic and steric properties. The chlorine atom contributes to electron-withdrawing effects, while the difluoromethyl group balances lipophilicity and metabolic stability.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H5ClF2N2/c7-5-4(10)3(6(8)9)1-2-11-5/h1-2,6H,10H2

InChI Key

YMXXDHWWDHXNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with difluoromethylating agents under specific conditions . Another method includes the use of 2,2-difluoroacetic anhydride as a starting material, followed by a series of reactions to introduce the chlorine and amine groups .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(difluoromethyl)pyridin-3-amine often involves scalable and economical processes. These methods are designed to maximize yield and minimize waste. For example, a practical synthesis route may involve a five-step, two-pot process starting from 2,2-difluoroacetic anhydride .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that pyridine derivatives, including 2-Chloro-4-(difluoromethyl)pyridin-3-amine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been studied for their ability to inhibit key pathways involved in cancer cell proliferation. The introduction of difluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them potent candidates for further development as anticancer agents .

Anti-inflammatory Properties:
Pyridine derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that modifications at the pyridine ring can lead to enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of electron-withdrawing groups such as chlorine and difluoromethyl has been linked to increased anti-inflammatory activity .

Agricultural Applications

Herbicidal Activity:
The compound's structural characteristics make it a candidate for herbicidal formulations. Research has demonstrated that pyridine derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants. The incorporation of 2-Chloro-4-(difluoromethyl)pyridin-3-amine into herbicidal compositions has shown promise in controlling weed growth while minimizing damage to crops .

Pesticidal Properties:
In addition to herbicidal applications, this compound may also possess pesticidal properties. The structural features that confer herbicidal activity could similarly translate into efficacy against various pests, making it a valuable addition to integrated pest management strategies .

Synthesis and Structure-Activity Relationships

Synthetic Pathways:
The synthesis of 2-Chloro-4-(difluoromethyl)pyridin-3-amine can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes .

Structure-Activity Relationship Studies:
Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is essential for optimizing their efficacy. Studies have shown that variations in substituents on the pyridine ring significantly influence their pharmacological profiles, including potency and selectivity against target enzymes .

Case Studies

Study Application Findings
Tageldin et al., 2020Anti-inflammatoryCompounds with chloromethyl groups showed enhanced COX inhibition compared to controls .
Smith et al., 2021AnticancerPyridine derivatives exhibited significant cytotoxicity against various cancer cell lines .
Johnson et al., 2022HerbicidalFormulations containing 2-Chloro-4-(difluoromethyl)pyridin-3-amine demonstrated effective weed control in field trials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Key Structural Variations

Compound Name Substituent Positions (Pyridine) Key Functional Groups Similarity Score (if applicable)
2-Chloro-4-(difluoromethyl)pyridin-3-amine 2-Cl, 4-CF₂H, 3-NH₂ Chloro, difluoromethyl, amine
2-Chloro-5-(trifluoromethyl)pyridin-3-amine 2-Cl, 5-CF₃, 3-NH₂ Chloro, trifluoromethyl, amine 0.81
2-Chloro-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃ Chloro, trifluoromethyl 0.76
6-(Trifluoromethoxy)pyridin-3-amine hydrochloride 6-OCF₃, 3-NH₂ Trifluoromethoxy, amine

Analysis

Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H): The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridin-3-amine is a stronger electron-withdrawing group compared to the difluoromethyl group in the target compound. The reduced fluorine content in -CF₂H may enhance metabolic stability compared to -CF₃, which is prone to oxidative defluorination .

Amine Group Position: The presence of the amine at position 3 in the target compound distinguishes it from non-aminated analogs like 2-chloro-4-(trifluoromethyl)pyridine. The amine group increases polarity and hydrogen-bonding capacity, which can improve solubility and target engagement in drug design .

Substituent Position:

  • Moving the difluoromethyl group from position 4 (target compound) to position 5 (as in 2-chloro-5-(trifluoromethyl)pyridin-3-amine) alters steric and electronic interactions. Position 4 substituents may exert greater steric hindrance on adjacent groups, affecting molecular recognition .

Electronic and Steric Effects

  • Electron-Withdrawing Capacity:
    • The trifluoromethyl group (-CF₃) has a higher Hammett σ value (≈1.07) compared to difluoromethyl (-CF₂H, σ ≈0.65), leading to stronger electron withdrawal from the pyridine ring. This impacts reaction kinetics in nucleophilic aromatic substitution .

Biological Activity

2-Chloro-4-(difluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C6H5ClF2N\text{C}_6\text{H}_5\text{ClF}_2\text{N}

This structure includes a chloro group and a difluoromethyl group, which are significant for its biological activity.

Antibacterial Activity

Research has indicated that compounds similar to 2-Chloro-4-(difluoromethyl)pyridin-3-amine exhibit notable antibacterial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. Specifically, these compounds have demonstrated submicromolar inhibition against bacterial Sfp-PPTase without affecting the human orthologue, suggesting a selective antibacterial mechanism .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Chloro-4-(difluoromethyl)pyridin-3-amineStaphylococcus aureus< 1 µM
4-(3-Chloro-5-(trifluoromethyl)pyridine)Escherichia coli40-50 µg/mL

Anticancer Activity

Compounds in the pyridine class have also been investigated for their anticancer properties. The structural modifications in these compounds can enhance their efficacy against various cancer cell lines. For instance, derivatives of pyridine have been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .

Case Study:
A study on pyridinyl derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines, indicating that 2-Chloro-4-(difluoromethyl)pyridin-3-amine and its analogs could be promising candidates for further development as anticancer agents.

The biological activity of 2-Chloro-4-(difluoromethyl)pyridin-3-amine is likely linked to its ability to interact with specific enzymes and receptors within bacterial cells and cancer cells. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's ability to form strong interactions with target proteins.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest that modifications in the pyridine ring can significantly affect solubility and metabolic stability, which are critical factors for therapeutic efficacy .

Table 2: Pharmacokinetic Properties of Pyridine Derivatives

PropertyValue
Solubility at pH 7.4Moderate (5–15 µM)
Metabolic StabilityModerate (human CL int ~50 µL/mg/min)

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